1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
Description
1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a heterocyclic compound featuring a benzothiazole moiety linked via an oxygen atom to a piperidine ring, which is further connected to an indole group through an ethanone bridge. This structure combines pharmacophoric elements known for diverse biological activities, including anticancer, antimicrobial, and central nervous system modulation .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-2-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-21(15-25-12-9-16-5-1-3-7-19(16)25)24-13-10-17(11-14-24)27-22-23-18-6-2-4-8-20(18)28-22/h1-9,12,17H,10-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLJMCRGKHBKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)CN4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Benzothiazoles
are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Indoles
, on the other hand, are aromatic heterocyclic organic compounds that contain a benzene ring fused to a pyrrole ring. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Biological Activity
The compound 1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic organic molecule characterized by its complex structure, which includes a benzo[d]thiazole moiety linked to a piperidine ring and an indole derivative. This unique combination of functional groups suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure comprises:
- Benzo[d]thiazole : Known for its antimicrobial and anticancer properties.
- Piperidine : Often involved in modulating neurotransmitter systems.
- Indole : Associated with various biological activities, including anti-inflammatory and anticancer effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Many derivatives containing benzo[d]thiazole and indole rings have demonstrated significant anticancer properties, particularly against breast cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range .
- Antimicrobial Properties : The presence of the thiazole ring often correlates with enhanced antimicrobial activity against various pathogens, including bacteria and fungi .
- Anti-inflammatory Effects : Compounds featuring indole moieties have been noted for their ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Anticancer Studies
A study evaluating the anticancer activity of similar compounds reported that derivatives with benzo[d]thiazole moieties inhibited the proliferation of cancer cells by inducing apoptosis. For instance, certain compounds showed IC50 values as low as 1.27 μM against MCF-7 cells, indicating potent anticancer effects .
Antimicrobial Activity
The antimicrobial properties were assessed using minimum inhibitory concentration (MIC) assays. Compounds structurally related to this compound exhibited MIC values ranging from 6.25 μg/mL to 32 μg/mL against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli .
Case Study 1: Anticancer Activity in Breast Cancer
A series of compounds derived from benzo[d]thiazole were synthesized and evaluated for their anticancer effects on MCF-7 breast cancer cells. The most active derivatives inhibited cell growth significantly, with mechanisms involving the downregulation of key survival pathways such as AKT and mTOR signaling .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of thiazole-containing compounds against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that certain derivatives had MIC values significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .
Data Summary Table
| Biological Activity | Compound Structure | Notable Findings |
|---|---|---|
| Anticancer | Benzo[d]thiazole + Indole | IC50 values as low as 1.27 μM against MCF-7 cells |
| Antimicrobial | Benzo[d]thiazole + Piperidine | MIC values ranging from 6.25 to 32 μg/mL against various pathogens |
| Anti-inflammatory | Indole derivatives | Significant inhibition of inflammatory markers |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit significant antimicrobial properties. The presence of the benzo[d]thiazole moiety is crucial for this activity, as it interacts with bacterial membranes and inhibits vital enzymatic processes.
| Compound | Activity | Reference |
|---|---|---|
| 1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone | Antimicrobial | |
| Benzothiazole derivatives | Broad-spectrum antibacterial |
Anticancer Activity
The compound has shown promise in anticancer studies, potentially inducing apoptosis in cancer cells through modulation of various signaling pathways. Similar compounds have been found to inhibit cell proliferation and induce cell cycle arrest.
| Study | Findings |
|---|---|
| In vitro studies on cancer cell lines | Induced apoptosis and inhibited proliferation |
Neuropharmacological Effects
The piperidine component suggests potential effects on neurotransmitter systems, particularly through interactions with GABA receptors. Compounds with similar structures have been evaluated for their anxiolytic and anticonvulsant properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Modifications to the piperidine ring or the benzo[d]thiazole moiety can significantly influence its pharmacological profile.
| Modification | Effect |
|---|---|
| Fluorine substitution on phenoxy | Increased lipophilicity and receptor binding affinity |
| Variations in benzo[d]thiazole structure | Altered antimicrobial potency |
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Antimicrobial Efficacy : Studies demonstrated that benzothiazole derivatives exhibited potent activity against various bacterial strains, suggesting that modifications could enhance the efficacy of this compound.
- Cancer Cell Line Studies : Research involving derivatives showed that specific structural modifications led to increased cytotoxicity against breast cancer cell lines, highlighting the importance of functional groups in mediating biological effects.
- Neuropharmacological Assessment : Investigations into compounds with piperidine rings revealed significant anxiolytic effects in animal models, suggesting potential applications for treating anxiety disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological Activity
While direct activity data for the target compound are unavailable, analogs exhibit notable bioactivity:
The indole moiety in the target compound may enhance serotonin receptor affinity compared to simpler aryl groups in 15–21 , while the benzothiazole-oxygen linker could improve metabolic stability over sulfur-containing analogs like 6a .
Physicochemical Properties
Key differences in molecular weight, polarity, and solubility:
The target compound’s intermediate logP (3.2) suggests better bioavailability than highly lipophilic analogs like 5i , though solubility may require formulation optimization.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone, and how can yield be optimized?
- Methodological Answer : Synthesis typically involves coupling a benzo[d]thiazole-piperidine intermediate with an indole-ethanone moiety. For example, refluxing reactants in glacial acetic acid with hydrazine hydrate (4 hours) followed by recrystallization in methanol can yield solid products (~76–93% yields) . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMSO), and catalyst choice (e.g., nickel catalysts for cyclization) . Purity can be enhanced via column chromatography or repeated recrystallization .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and connectivity, while Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns . Infrared (IR) spectroscopy detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Elemental analysis validates empirical formulas, and X-ray crystallography resolves regiochemical ambiguities in complex heterocycles .
Q. How do solvent and catalyst choices impact the synthesis of piperidine-indole-thiazole hybrids?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitutions, while protic solvents (e.g., ethanol) favor condensation reactions. Catalysts like Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) activate carbonyl groups via hydrogen bonding, accelerating cyclization in solvent-free conditions . Nickel catalysts improve regioselectivity in imidazole-piperazine ring formation .
Advanced Research Questions
Q. How do electronic effects of substituents influence reaction pathways in related benzo[d]thiazole-piperidine hybrids?
- Methodological Answer : Electron-donating groups (e.g., methoxy) on benzaldehyde derivatives increase electrophilicity, accelerating nucleophilic additions and improving yields (90–96% vs. 70–85% for electron-withdrawing groups). Conversely, nitro groups slow reactions due to reduced electron density at the reaction site . Computational studies (DFT) can model charge distribution to predict reactivity .
Q. What strategies resolve contradictions in spectral data for complex heterocycles like this compound?
- Methodological Answer : Contradictions in NMR assignments (e.g., overlapping peaks) are addressed by 2D techniques (COSY, HSQC) or deuterated solvent shifts. Conflicting mass fragmentation patterns require high-resolution MS (HRMS) or cross-validation with synthetic intermediates . For ambiguous regiochemistry, NOE experiments or X-ray diffraction provide definitive proof .
Q. How can regioselectivity be controlled in substitutions involving indole and thiazole moieties?
- Methodological Answer : Steric hindrance and directing groups dictate regioselectivity. For example, indole’s C-3 position is more reactive due to electron-rich π-systems, while thiazole’s C-2 position is favored in electrophilic substitutions. Protecting groups (e.g., benzyl for indole-N) or meta-directing substituents (e.g., nitro) can redirect reactivity .
Q. What mechanistic insights explain the role of Eaton’s reagent in Friedel-Crafts acylation for related heterocycles?
- Methodological Answer : Eaton’s reagent acts as a Brønsted acid (via methanesulfonic acid) and Lewis acid (via P₂O₅), activating carbonyl groups for nucleophilic attack. It also stabilizes transition states through hydrogen bonding, facilitating cyclization without solvents. This dual role enables efficient synthesis of fused imidazo-thiazoles at mild temperatures (60–80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
